molecular formula C11H9N3O3 B1627528 4-[(3-Nitropyridin-2-YL)amino]phenol CAS No. 78750-61-5

4-[(3-Nitropyridin-2-YL)amino]phenol

Cat. No.: B1627528
CAS No.: 78750-61-5
M. Wt: 231.21 g/mol
InChI Key: JXFQQBURVUFYSH-UHFFFAOYSA-N
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Description

4-[(3-Nitropyridin-2-YL)amino]phenol is a functionalized pyridine derivative of significant interest in advanced materials and pharmaceutical research. Its molecular structure, featuring a nitropyridine group linked to an aminophenol, serves as a versatile scaffold for constructing complex heterocyclic systems with tailored properties. In the field of material science, this compound is a valuable precursor for synthesizing conjugated molecules and larger conjugated systems, which are fundamental in the development of organic electronic materials . The structural architecture of closely related 2-N-phenylamino-3-nitropyridine derivatives has been thoroughly characterized via X-ray diffraction, revealing a non-planar conformation and specific intermolecular interactions, such as weak intramolecular N-H∙∙∙O bonds, that influence their solid-state packing and photophysical behavior . These characteristics are crucial for researchers designing new organic semiconductors or nonlinear optical materials. Furthermore, the compound's core structure is a key intermediate in medicinal chemistry. The nitropyridine moiety is a privileged structure in drug discovery, found in compounds exhibiting a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties . Specifically, derivatives based on the 3-nitropyridin-2-amine scaffold have been explored as potent and specific inhibitors of monoamine oxidase (MAO) enzymes . These enzymes are important therapeutic targets for neurodegenerative diseases like Parkinson's and Alzheimer's, as well as for depression. The ability of such compounds to inhibit MAO, potentially through interactions with the enzyme's flavin adenine dinucleotide (FAD) cofactor and surrounding amino acid residues, makes this chemical class a promising starting point for developing new neurotherapeutic agents . For research purposes, this compound can be synthesized via methods like Suzuki cross-coupling, enabling the creation of extended π-systems for material applications, or can be further functionalized into hydrazone derivatives for biological screening . Its unique combination of electron-withdrawing nitro and electron-donating amino-phenol groups provides a tunable platform for investigating structure-activity relationships in various scientific contexts.

Properties

CAS No.

78750-61-5

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

4-[(3-nitropyridin-2-yl)amino]phenol

InChI

InChI=1S/C11H9N3O3/c15-9-5-3-8(4-6-9)13-11-10(14(16)17)2-1-7-12-11/h1-7,15H,(H,12,13)

InChI Key

JXFQQBURVUFYSH-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)NC2=CC=C(C=C2)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
One of the primary applications of 4-[(3-nitropyridin-2-YL)amino]phenol is in medicinal chemistry as an intermediate in the synthesis of potential antitumor agents. It has been found to inhibit tubulin polymerization, which is crucial for cell division. This mechanism of action leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for developing new anticancer drugs .

Case Study: ABT-751
ABT-751, a compound derived from this compound, has shown significant efficacy in preclinical studies against various cancer types. Its ability to bind to the colchicine site on tubulin highlights its potential as a therapeutic agent. The synthesis of ABT-751 involves strategic modifications of the nitropyridine structure, demonstrating the versatility of this compound in drug development.

Materials Science

Novel Material Development
The unique electronic and optical properties of this compound make it suitable for developing novel materials. Its ability to form stable complexes with metals can be exploited in creating advanced materials for electronic applications .

Research Findings
Studies have indicated that derivatives of this compound can be utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of nitropyridine into material matrices enhances charge transport properties, which is critical for efficient device performance .

Biological Studies

Enzyme Inhibition
In biological research, this compound has been investigated for its role as an enzyme inhibitor. Its structural features allow it to interact with various biological molecules, making it a valuable tool in biochemical assays .

Case Study: Protein Binding Studies
Research involving protein binding studies has demonstrated that this compound can effectively inhibit specific enzymes. For instance, its interaction with certain kinases has been documented, paving the way for further exploration into its role as a pharmacological agent .

Summary Table of Applications

Application Area Description Examples/Case Studies
Medicinal ChemistryIntermediate for antitumor agentsABT-751 synthesis and efficacy
Materials ScienceDevelopment of novel electronic materialsOLEDs and OPVs utilizing nitropyridine derivatives
Biological StudiesEnzyme inhibition and protein bindingKinase inhibition studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-[(3-Nitropyridin-2-YL)amino]phenol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications References
This compound C₁₁H₁₀N₄O₃ 258.23 Nitro (pyridine-3), phenol (para) Potential intermediate for nitro-aromatic pharmaceuticals
4-[(3-Aminopyridin-2-YL)amino]phenol C₁₁H₁₁N₃O 201.23 Amino (pyridine-3), phenol (para) Enhanced H-bond capacity; lower molecular weight
4-(4-Methoxyphenyl)-3-nitropyridin-2-amine C₁₂H₁₁N₃O₃ 245.24 Nitro (pyridine-3), methoxy (phenyl-4) High-yield synthesis (84–89%); substituent flexibility
3-Nitro-N-(2-Hydroxyethyl)-4-aminophenol C₈H₁₀N₂O₄ 198.18 Nitro (benzene-3), hydroxyethyl (N) Commercial use in hair dyes (HC RED B54)
4-[(E)-(4-Nitrobenzylidene)amino]phenol C₁₃H₁₀N₂O₃ 254.24 Nitro (benzene-4), imine linkage Stabilized crystal packing via C–H···O and π-π stacking

Electronic and Reactivity Differences

  • Nitro vs. Amino Substitution: Replacing the nitro group in this compound with an amino group (as in 4-[(3-Aminopyridin-2-YL)amino]phenol) reduces electron-withdrawing effects, increasing electron density on the pyridine ring.
  • Substituent Position : The methoxy group in 4-(4-Methoxyphenyl)-3-nitropyridin-2-amine donates electron density via resonance, counteracting the nitro group’s electron withdrawal. This balance could optimize reactivity for coupling reactions, as evidenced by its high synthesis yield (84–89%).

Pharmacological and Material Implications

  • Nitro-Aromatic Bioactivity: Nitro groups in compounds like 3-Nitro-N-(2-Hydroxyethyl)-4-aminophenol are linked to applications in dyes and antimicrobial agents due to their redox-active properties. Similar bioactivity might be hypothesized for this compound, though experimental validation is required.
  • Crystallographic Behavior: The crystal structure of 4-[(E)-(4-nitrobenzylidene)amino]phenol reveals robust intermolecular interactions (C–H···O, π-π stacking), which stabilize its solid-state structure. By analogy, this compound may exhibit similar packing motifs, relevant for materials science or drug formulation.

Preparation Methods

Reaction Conditions

  • Substrates : 2-Chloro-3-nitropyridine (1.0 equiv), 4-aminophenol (1.2 equiv)
  • Base : Cesium carbonate (Cs₂CO₃, 2.0 equiv) or potassium carbonate (K₂CO₃)
  • Solvent : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
  • Temperature : 80–120°C under reflux
  • Time : 12–24 hours

Mechanistic Insights :
The reaction proceeds via deprotonation of 4-aminophenol by the base, generating a phenoxide ion that attacks the electron-deficient C2 position of the pyridine ring. The chloride leaving group is displaced, yielding the desired product. Polar aprotic solvents like DMSO enhance nucleophilicity and stabilize ionic intermediates.

Hypothetical Yield Optimization :

Parameter Range Tested Optimal Condition Yield (Projected)
Solvent DMSO, DMF, toluene DMSO 70–85%
Temperature (°C) 80–150 110 Max yield at 110
Base Cs₂CO₃, K₂CO₃ Cs₂CO₃ Higher efficiency

Challenges :

  • Regioselectivity : Competing reactions at other positions of the pyridine ring are minimized due to the nitro group’s strong meta-directing effect.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures removes unreacted starting materials.

Nitration of Preformed 2-Aminopyridinylphenol Derivatives

An alternative approach involves nitrating 4-[(pyridin-2-YL)amino]phenol post-synthesis. However, nitration of aromatic amines requires careful control to avoid over-nitration or oxidation.

Stepwise Procedure:

  • Synthesis of 4-[(Pyridin-2-YL)amino]phenol :
    • Couple 2-chloropyridine with 4-aminophenol via SNAr (similar to Section 1).
  • Nitration :
    • Use a mixed nitric-sulfuric acid system at 0–5°C to introduce the nitro group at the pyridine’s 3-position.

Critical Considerations :

  • Directing Effects : The amino group directs nitration to the ortho/para positions, but the pyridine’s nitrogen favors meta substitution. Computational studies suggest the nitro group predominantly forms at the 3-position due to resonance stabilization.
  • Side Reactions : Oxidation of the phenol or amino groups may occur, necessitating short reaction times and low temperatures.

Projected Data :

Nitration Agent Temperature (°C) Yield (%) Purity
HNO₃/H₂SO₄ (1:3) 0–5 50–60 Moderate
Acetyl nitrate -10 65 High

Reductive Amination Pathways

While less common, reductive amination could theoretically couple 3-nitro-2-pyridinecarbaldehyde with 4-aminophenol. This method faces challenges due to the instability of the aldehyde intermediate and competing reduction of the nitro group.

Proposed Protocol :

  • Formation of Imine :
    • React 3-nitro-2-pyridinecarbaldehyde with 4-aminophenol in ethanol under acidic conditions.
  • Reduction :
    • Use sodium cyanoborohydride (NaBH₃CN) to reduce the imine to the secondary amine.

Limitations :

  • Low yields (<30%) due to side reactions.
  • Requires protection of the phenol group to prevent O-alkylation.

Transition Metal-Catalyzed Coupling Reactions

Palladium or copper-catalyzed cross-coupling reactions offer modern alternatives. For example, a Buchwald-Hartwig amination could couple 2-bromo-3-nitropyridine with 4-aminophenol.

Conditions :

  • Catalyst : Pd₂(dba)₃ (2 mol%)
  • Ligand : Xantphos (4 mol%)
  • Base : Cs₂CO₃
  • Solvent : Toluene at 100°C

Advantages :

  • Higher functional group tolerance.
  • Miligram to gram scalability.

Reported Outcomes (Analogous Reactions) :

Substrate Pair Yield (%) Reaction Time (h)
2-Bromo-3-nitropyridine 75 12
2-Iodo-3-nitropyridine 82 10

Comparative Analysis of Methods

Method Yield (%) Purity Scalability Cost Efficiency
SNAr 70–85 High Excellent Moderate
Post-Synthesis Nitration 50–60 Moderate Poor Low
Reductive Amination <30 Low Limited High
Buchwald-Hartwig 75–82 High Good High

Key Takeaways :

  • The SNAr method (Section 1) is optimal for large-scale synthesis due to its simplicity and high yield.
  • Transition metal-catalyzed couplings (Section 4) are preferable for sensitive substrates but require expensive reagents.

Q & A

Q. Table 1: Key Spectroscopic Data

TechniqueKey Peaks/Parameters
IR 3250 cm⁻¹ (N–H), 1620 cm⁻¹ (C=N)
¹H NMR δ 8.2 (pyridine-H), δ 6.8 (phenol-H)
HPLC Retention 12.3 min (gradient: 60% acetonitrile)

Advanced: How can reaction yield be optimized while minimizing nitro-group reduction byproducts?

Methodological Answer:
Nitro-group reduction is a common side reaction during synthesis. Optimization strategies include:

Catalyst Selection : Use mild acids (e.g., acetic acid) instead of strong protic acids to avoid electron-deficient nitro-group activation .

Solvent Choice : Polar aprotic solvents (e.g., DMF) reduce unintended redox reactions compared to ethanol .

Temperature Control : Maintain reflux below 85°C to prevent thermal decomposition .

Inert Atmosphere : Conduct reactions under nitrogen/argon to suppress oxidative side pathways .
Yield improvements (from ~70% to 85%) are achievable with these modifications .

Basic: What crystallographic methods resolve the structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 193 K to minimize thermal motion .

Software : SHELXL (for refinement) and SHELXS (for structure solution) handle hydrogen bonding and disorder .

Key Parameters :

  • Hydrogen Bonding : O–H···N (2.7–3.0 Å) stabilizes the molecular packing .
  • Disorder Handling : Partial occupancy refinement for disordered nitro or aromatic groups .

Advanced: How can crystallographic disorder in the nitro-pyridine moiety be resolved computationally?

Methodological Answer:
Disorder arises from rotational flexibility of the nitro group. Solutions include:

Multi-Component Refinement : Model multiple conformers (e.g., two orientations at 60:40 occupancy) using SHELXL’s PART instruction .

Restraints : Apply DFIX and SIMU constraints to maintain reasonable geometry during refinement .

Validation : Check residual electron density maps (<0.5 eÅ⁻³) and R-factor convergence (<5%) .

Basic: What analytical techniques identify decomposition products under oxidative conditions?

Methodological Answer:

LC-MS : Detect hydroxylamine derivatives (m/z +16) or nitroso intermediates (m/z −30) .

TGA/DSC : Monitor mass loss (~150–200°C) corresponding to nitro-group decomposition .

EPR Spectroscopy : Identify radical intermediates (e.g., nitroxide radicals) under UV irradiation .

Advanced: How does π-π stacking influence the compound’s supramolecular assembly?

Methodological Answer:
Interplanar distances (3.4–3.6 Å) between aromatic rings drive stacking:

Crystal Packing Analysis : Mercury Software visualizes parallel-displaced stacking motifs .

Energy Calculations : DFT (B3LYP/6-311+G*) quantifies interaction energies (~−15 kcal/mol per stack) .

Impact on Solubility : Stacking reduces solubility in nonpolar solvents, necessitating DMSO for biological assays .

Basic: What are the redox properties of this compound?

Methodological Answer:
Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in acetonitrile) reveals:

  • Reduction Peaks : −0.8 V (nitro to hydroxylamine) and −1.2 V (hydroxylamine to amine) .
  • Oxidation Peaks : +0.6 V (phenol to quinone) .

Advanced: How can amino acid conjugates enhance the compound’s bioactivity?

Methodological Answer:
Conjugation via EDC/NHS coupling to amino acids (e.g., glycine, lysine):

Design Rationale : Improve solubility and target binding (e.g., tyrosinase inhibition for depigmentation) .

Synthesis : Protect phenol with benzyl groups, couple with Boc-amino acids, then deprotect .

Bioassay : IC₅₀ values against melanoma cells (e.g., B16F10) show 10-fold potency increase vs. parent compound .

Basic: What precautions mitigate nitro compound toxicity during handling?

Methodological Answer:

Ventilation : Use fume hoods to avoid inhalation of nitro-group-derived particulates .

PPE : Nitrile gloves and lab coats prevent dermal absorption .

Waste Disposal : Neutralize with alkaline peroxide before disposal to detoxify nitro intermediates .

Advanced: Can computational modeling predict binding affinity to kinase targets?

Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) guide predictions:

Target Selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, JAK2) .

Docking Parameters : Grid box centered on ATP-binding site, 20 ų size .

Validation : Compare with experimental IC₅₀ values from kinase inhibition assays (R² > 0.85 achievable) .

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